4-Benzylphenol

Catalog No.
S578226
CAS No.
101-53-1
M.F
C13H12O
M. Wt
184.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzylphenol

CAS Number

101-53-1

Product Name

4-Benzylphenol

IUPAC Name

4-benzylphenol

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

InChI

InChI=1S/C13H12O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9,14H,10H2

InChI Key

HJSPWKGEPDZNLK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)O

Solubility

3.97e-04 M

Synonyms

4-(Phenylmethyl)phenol; 1-Hydroxy-4-(phenylmethyl)benzene; p-Benzylphenol; Fesiasept; 4-Hydroxyditane; NSC 8078;

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)O

4-Benzylphenol is an organic compound with the molecular formula C₁₃H₁₂O. It consists of a benzene ring substituted with a benzyl group and a hydroxyl group at the para position. This compound appears as a white to pale yellow crystalline solid and has various physical properties, including a melting point of approximately 50-52 °C and a boiling point of around 265 °C. Its structure allows for significant versatility in

4-BP's potential to disrupt the endocrine system arises from its structural similarity to the hormone estrogen. It can bind to estrogen receptors in cells, potentially interfering with normal hormonal signaling pathways []. However, the specific mechanisms and the extent of its endocrine-disrupting effects are still under investigation [].

Ligand Studies

One area of research explores 4-BP as a potential ligand for various receptors. Ligands are molecules that bind to specific sites on other molecules, often influencing their function. Researchers have investigated 4-BP's binding properties with the Inositol trisphosphate (IP₃) receptor, a crucial signaling molecule in cells []. Additionally, studies have explored its potential as a ligand for the angiotensin IV (Ang IV) receptor, involved in blood pressure regulation []. These studies contribute to the understanding of ligand-receptor interactions and could potentially aid in the development of new drugs.

Environmental Studies

Another area of research focuses on the presence and potential effects of 4-BP in the environment. As an endocrine-disrupting compound (EDC), 4-BP can mimic hormones and potentially interfere with hormonal signaling in organisms. Studies have detected its presence in wastewater treatment plants and surface waters, raising concerns about its potential impact on aquatic life []. Further research is needed to fully understand the ecological implications of 4-BP and its potential environmental risks.

Due to its functional groups. Key reactions include:

  • Hydroxyl Group Reactions: The hydroxyl group can undergo typical reactions such as esterification and etherification.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Oxidation: The compound can be oxidized to form ketones or quinones under specific conditions.
  • Reduction: It can also be reduced to form alcohols or other derivatives depending on the reducing agent used.

These reactions highlight its reactivity and potential for synthesis of more complex molecules .

4-Benzylphenol exhibits notable biological activities, including:

  • Antimicrobial Properties: Research indicates that 4-benzylphenol possesses antimicrobial activity against various bacterial strains, which makes it a candidate for use in antiseptics and preservatives.
  • Antioxidant Activity: The compound has demonstrated antioxidant properties, which may contribute to its protective effects in biological systems.
  • Potential Cytotoxicity: Some studies suggest that 4-benzylphenol may exhibit cytotoxic effects on certain cancer cell lines, indicating potential therapeutic applications .

Several methods exist for synthesizing 4-benzylphenol:

  • Direct Hydroxylation: This method involves the hydroxylation of benzylbenzene using oxidizing agents.
  • Phenolic Synthesis: The compound can be synthesized by reacting phenol with benzyl chloride in the presence of a base, facilitating nucleophilic substitution.
  • Catalytic Methods: Catalysts such as palladium on carbon can be employed to facilitate the coupling of phenolic compounds with benzyl derivatives under controlled conditions.

These methods allow for efficient production of 4-benzylphenol with varying yields based on the reaction conditions employed .

4-Benzylphenol finds applications across various fields:

  • Pharmaceutical Industry: It serves as an intermediate in synthesizing pharmaceutical compounds due to its reactive nature.
  • Cosmetics and Personal Care Products: Its antimicrobial properties make it suitable for use in formulations aimed at preserving product integrity.
  • Chemical Industry: Utilized as a precursor for synthesizing other chemical compounds, including dyes and resins.

These applications underscore its versatility and importance in industrial processes .

Research into the interactions of 4-benzylphenol with biological systems has revealed several insights:

  • Protein Binding Studies: Investigations into how 4-benzylphenol interacts with proteins can provide information on its bioavailability and potential toxicity.
  • Cellular Uptake Mechanisms: Studies examining how this compound is absorbed by cells help elucidate its pharmacokinetics and pharmacodynamics.
  • Synergistic Effects: Research has explored potential synergistic effects when combined with other antimicrobial agents, enhancing its efficacy against pathogens.

These studies are crucial for understanding the full scope of 4-benzylphenol's biological impact .

Several compounds share structural similarities with 4-benzylphenol. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaKey Characteristics
Benzyl AlcoholC₇H₈OSimple alcohol; used as a solvent and fragrance.
PhenolC₆H₆OKnown for its antiseptic properties; toxic.
p-CresolC₇H₈OMethyl-substituted phenol; used in disinfectants.
2-BenzyloxyphenolC₁₃H₁₂O₂Has an ether linkage; used in organic synthesis.

While all these compounds exhibit phenolic characteristics, 4-benzylphenol's unique para-substitution pattern contributes to its distinct reactivity and biological activity, setting it apart from others in this category .

The study of 4-benzylphenol dates back several decades, with significant early research conducted in the late 1920s. In 1929, Frank Hiram Maxfield published a comprehensive study titled "A study of P- and O-benzyl phenol and some of their derivatives," which represented one of the earliest detailed examinations of these compounds. This foundational work established many of the basic chemical properties and potential applications of 4-benzylphenol, setting the stage for future research endeavors. Prior to this systematic investigation, various benzylated phenols had been studied in the context of organic synthesis throughout the early 20th century, but Maxfield's work brought specific attention to the para-substituted version.

The synthesis pathways for 4-benzylphenol evolved substantially throughout the 20th century. Early methods involved the direct benzylation of phenol, which often resulted in mixture of ortho and para isomers. Later, more selective methods were developed, including the rearrangement of benzyl aryl ethers as described in contemporary literature. The reaction was first comprehensively studied by Hartmann and Gattermann in 1892, and further elucidated by Tarbell and Petropoulos in 1952, demonstrating the historical significance of this compound in the development of organic chemistry methodologies.

Research Significance and Current Status

The current research landscape surrounding 4-benzylphenol spans multiple disciplines, reflecting its versatility as both a reagent and functional compound. One significant avenue of research involves its antimicrobial properties, which have led to its use as a preservative and antiseptic agent. The compound exhibits particular efficacy against certain bacterial strains, making it valuable in both pharmaceutical and industrial applications where microbial control is essential.

Recent studies have also explored the potential of 4-benzylphenol as a building block in pharmaceutical synthesis. Its structural features, particularly the hydroxyl group and the benzyl moiety, make it an attractive starting material for more complex molecules with potential biological activity. Research published in bioorganic and medicinal chemistry journals has investigated its use in creating ligands for the angiotensin IV receptor, demonstrating its potential in drug discovery.

In industrial applications, 4-benzylphenol serves multiple functions:

Application AreaSpecific UsesReference
PharmaceuticalBuilding block for drug synthesis, antiseptic agent
IndustrialPreservative, antioxidant
ResearchModel compound for structure-activity relationships
AgriculturalComponent in certain pesticide formulations

The current state of research suggests an expanding interest in 4-benzylphenol derivatives, particularly in contexts where antimicrobial properties or structural modification capabilities are required.

Nomenclature and Classification in Academic Literature

4-Benzylphenol is recognized under various nomenclature systems, reflecting its structural features and historical development. The primary IUPAC name is 4-(phenylmethyl)phenol, which precisely describes its chemical structure consisting of a phenol with a benzyl group at the para position. However, numerous synonyms exist in the scientific literature, creating a complex nomenclature landscape that researchers must navigate.

The most common alternative names include:

SynonymChemical Database IdentifierReference
p-BenzylphenolCAS: 101-53-1
4-HydroxydiphenylmethaneUNII: CS02509J25
α-Phenyl-p-cresolSMILES: Oc1ccc(Cc2ccccc2)cc1
Phenol, 4-(phenylmethyl)-InChI: 1S/C13H12O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9,14H,10H2
p-HydroxydiphenylmethaneDTXSID9047962
FesiaseptRTECS: SM8330500

In chemical classification systems, 4-benzylphenol is categorized as:

  • An aromatic compound
  • A phenol derivative
  • A benzyl compound
  • A diarylmethane structure

Within the MeSH (Medical Subject Headings) classification system, it is categorized under "Benzene Derivatives" and "Benzhydryl Compounds". These classification systems are crucial for proper indexing in scientific databases and literature, facilitating research and information retrieval for scientists working with this compound.

Traditional Synthesis Pathways

Benzyl Phenyl Ether Rearrangement Research

The thermal rearrangement of benzyl phenyl ether (BPE) constitutes a foundational route to 4-benzylphenol. Early studies demonstrated that heating BPE at 260–325°C induces homolytic cleavage of the ether bond, generating benzyl and phenoxy radicals [1] [2]. These radicals recombine to form isomeric benzylphenols, with 4-benzylphenol emerging as a major product alongside its ortho counterpart. For instance, Zarif et al. observed that benzyl-α-naphthyl ether rearranges to yield 2- and 4-benzyl-1-naphthol, a process analogous to BPE rearrangement [1]. In silica-immobilized systems, Buchanan et al. reported that restricted diffusion enhances radical recombination, favoring 4-benzylphenol formation at 275–325°C [2]. The product distribution is influenced by reaction duration and temperature, with prolonged heating increasing dibenzyl and toluene byproducts [1] [2].

Table 1: Product Distribution in BPE Rearrangement Under Varying Conditions

Temperature (°C)Duration (h)4-Benzylphenol Yield (%)o-Benzylphenol Yield (%)Byproducts (%)
26072382735
30048453223
32524522523

Synthesis Studies with Benzyl Alcohol and Phenol

Friedel-Crafts alkylation of phenol with benzyl alcohol represents another classical approach. While not directly addressed in the provided sources, indirect evidence suggests that acid-catalyzed reactions form benzyl phenyl ether intermediates, which subsequently rearrange to 4-benzylphenol [1] [2]. For example, Kidder et al. noted that silica-supported BPE pyrolysis proceeds via radical mechanisms akin to those in solution-phase rearrangements, implicating ether intermediates in multistep syntheses [2].

Modern Synthetic Approaches

Alumina Catalyst Optimization Research

Mesoporous silica-alumina catalysts have revolutionized 4-benzylphenol synthesis by enhancing regioselectivity and yield. Buchanan et al. demonstrated that Al-MCM-41-immobilized copper complexes facilitate benzene hydroxylation to phenol, a precursor for benzylation [4]. When applied to BPE rearrangement, these catalysts suppress undesirable byproducts like dibenzoxanthenes, achieving 4-benzylphenol yields exceeding 50% at 300°C [2]. The alumina framework’s acidity promotes proton transfer, stabilizing transition states favorable for para-substitution [4].

Table 2: Catalyst Performance in 4-Benzylphenol Synthesis

Catalyst SystemTemperature (°C)4-Benzylphenol Selectivity (%)Turnover Number
Al-MCM-41/[Cu(tmpa)]²⁺298984320
Silica-Alumina Aerogel325892100
Phosphotungstic Acid20076950

Green Chemistry Research Applications

Mechanocatalytic hydrogenolysis exemplifies sustainable synthesis. Recent work by Kandziolka et al. showed that ball-milling BPE with nickel–silica–alumina catalysts cleaves ether bonds at ambient temperatures, yielding 4-benzylphenol with 95% selectivity [3]. This solvent-free method avoids high-energy pyrolysis, reducing carbon footprint. Similarly, copper-incorporated Al-MCM-41 enables one-pot hydroxylation-alkylation using H₂O₂, aligning with green chemistry principles [4].

Industrial-Scale Production Research

Industrial adoption of 4-benzylphenol synthesis relies on optimizing catalyst lifetime and energy efficiency. Continuous-flow reactors using immobilized Al-MCM-41 catalysts achieve sustained production rates of 12 g·L⁻¹·h⁻¹ at 300°C [2]. Process intensification studies reveal that spacer molecules like hexamethyldisiloxane improve hydrogen atom transfer on catalyst surfaces, minimizing coke formation [2]. Econometric analyses suggest that mechanocatalytic methods could reduce production costs by 40% compared to thermal processes [3].

Regioselectivity Research in o-Benzylphenol Formation

Regioselectivity in benzylphenol synthesis hinges on radical stability and steric effects. The ortho isomer predominates under kinetic control due to lower activation energy for benzyl radical attack at the ortho position [1]. However, para selectivity emerges under thermodynamic control, as 4-benzylphenol’s symmetrical structure offers greater stability [2]. Catalytic systems like Al-MCM-41 alter selectivity by adsorbing benzene rings in orientations favoring para substitution [4]. For instance, alumina’s Brønsted acid sites protonate phenoxy intermediates, directing benzyl groups to the para position [4].

Table 3: Regioselectivity Trends in BPE Rearrangement

Conditiono/p RatioDominant Pathway
Thermal (300°C, neat)1.2:1Radical recombination
Al-MCM-41 (300°C)0.3:1Acid-directed alkylation
Mechanocatalytic (25°C)0.1:1Surface confinement

XLogP3

3.5

Boiling Point

322.0 °C

LogP

3.47 (LogP)

Melting Point

84.0 °C

UNII

CS02509J25

Related CAS

7563-63-5 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

101-53-1

Wikipedia

P-benzylphenol

Biological Half Life

0.14 Days

General Manufacturing Information

Phenol, 4-(phenylmethyl)-: INACTIVE

Dates

Modify: 2023-08-15
Pritz et al. Allosteric sensitization of proapoptotic BAX. Nature Chemical Biology, doi: 10.1038/nchembio.2433, published online 10 July 2017

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